9-Hydroxy-8-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one
Description
Chemical Classification and Structural Characteristics of Apterin as a Natural Product
Apterin is classified as a furanocoumarin, specifically an angular furanocoumarin. foodb.ca It is a glycoside, meaning it is a molecule in which a sugar is bound to another functional group via a glycosidic bond. wikipedia.org In the case of Apterin, the sugar component is a glucose molecule, and the non-sugar component, or aglycone, is vaginol (B14077353). wikipedia.org The chemical structure of Apterin is characterized by a furan (B31954) ring fused to a coumarin (B35378) core in an angular fashion. foodb.ca
The systematic IUPAC name for Apterin is (8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one. nih.gov Its chemical formula is C₂₀H₂₄O₁₀, and it has a molecular weight of 424.4 g/mol . nih.govbiosynth.com
Table 1: Chemical and Physical Properties of Apterin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄O₁₀ | nih.govbiosynth.com |
| Molecular Weight | 424.4 g/mol | nih.govbiosynth.com |
| IUPAC Name | (8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one | nih.gov |
| CAS Number | 53947-89-0 | wikipedia.orgnih.gov |
Historical Perspective on the Isolation and Early Academic Inquiry of Apterin
The initial isolation of Apterin was reported from Zizia aptera, a plant in the Apiaceae family. wikipedia.orgbezmialem.edu.tr Subsequent research led to its isolation from various other plants within the same family, including members of the genus Angelica, such as garden angelica (Angelica archangelica), and Peucedanum japonicum. wikipedia.orgbezmialem.edu.trtubitak.gov.tr Early academic investigations focused on the structural elucidation of Apterin, employing techniques like NMR spectroscopy and mass spectrometry to determine its complex stereochemistry. These studies were crucial in confirming its identity as a dihydrofurocoumarin glycoside. bezmialem.edu.tr
Apterin has been isolated from a variety of plant species, primarily within the Apiaceae (or Umbelliferae) family. biosynth.commedchemexpress.com Some of the notable plant sources include:
Peucedanum japonicum nih.govchemfaces.com
Heracleum yungningense nih.gov
Zizia aptera wikipedia.orgbezmialem.edu.tr
Angelica archangelica wikipedia.org
Angelica silvestris wikipedia.org
Heracleum dissectum
Heracleum platytaenium bezmialem.edu.trtubitak.gov.tr
Levisticum officinale (Lovage) mdpi.com
Pastinaca sativa (Parsnip)
Heracleum persicum researchgate.net
Significance of Apterin within Natural Products Chemistry and Chemical Biology Research
Apterin holds significance in the fields of natural products chemistry and chemical biology due to its unique chemical structure and its presence in various traditionally used medicinal plants. biosynth.comjchemrev.com As a furanocoumarin, it belongs to a class of compounds known for their diverse biological activities. mdpi.com The glycosidic nature of Apterin makes it a subject of interest for studies on biosynthesis and metabolism in plants.
Research in chemical biology is exploring the potential biological activities of Apterin. For instance, it has been investigated for its anti-inflammatory properties, with studies showing its ability to inhibit nitric oxide production in cell-based assays. medchemexpress.comchemfaces.com Furthermore, its role as a potential antioxidant and anticholinesterase agent has been a subject of scientific inquiry. bezmialem.edu.trmdpi.com The study of Apterin and related furanocoumarins contributes to a deeper understanding of the chemical diversity of the plant kingdom and provides a basis for potential applications in various areas of research. biosynth.comresearchgate.net
Structure
2D Structure
Properties
CAS No. |
53947-89-0 |
|---|---|
Molecular Formula |
C20H24O10 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
9-hydroxy-8-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3 |
InChI Key |
ALEQYOXVXJKFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Phytochemistry and Botanical Distribution of Apterin
Systematics of Apterin-Producing Plant Species within the Apiaceae Family
Apterin has been notably isolated from the roots of plants within the Apiaceae family. Prominent sources include members of the genus Angelica, such as Angelica archangelica (garden angelica) and Angelica silvestris. wikipedia.org Another plant species known to contain apterin is Zizia aptera. wikipedia.org
The Apiaceae family, also known as Umbelliferae, is a large and diverse family comprising approximately 466 genera and about 3800 species. amazonaws.com It is distributed nearly worldwide, with the highest diversity observed in temperate climatic regions like Eurasia and North America. amazonaws.com The family's origin is believed to be in Australasia, dating back to the Late Cretaceous/early Eocene period. amazonaws.com The Apiaceae family is divided into four subfamilies: Apioideae, Saniculoideae, Azorelloideae, and Mackinlayoideae. amazonaws.com Many economically important plants, including vegetables and spices such as carrot, celery, parsnip, and dill, belong to the Apioideae subfamily. amazonaws.com The presence of Apterin in genera like Angelica and Zizia places its production within this broader phylogenetic context of the Apiaceae.
Intra-Plant Distribution and Accumulation Patterns of Apterin Across Organs and Tissues
Research indicates that Apterin is primarily isolated from the root of Apterin-producing plants like Angelica archangelica, Angelica silvestris, and Zizia aptera. wikipedia.org While detailed, comprehensive studies on the precise quantitative distribution and accumulation patterns of Apterin across all plant organs and tissues (such as stems, leaves, flowers, and seeds) are not extensively documented in the provided search results, the root is consistently highlighted as a source. wikipedia.org
Plant organs, including roots, stems, and leaves, are composed of different tissue types: dermal, vascular, and ground tissue. gatech.eduuvigo.es Dermal tissue provides protection, vascular tissue facilitates transport of substances like water and nutrients, and ground tissue performs various functions including storage and support. gatech.eduuvigo.es The accumulation of specific secondary metabolites like Apterin can vary significantly between these tissues and organs, often linked to their site of biosynthesis, storage, or function within the plant. For instance, some compounds are concentrated in protective tissues, while others are stored in roots or seeds. Although specific data for Apterin's distribution across all tissue types is not available here, its isolation from roots suggests a significant accumulation in this organ.
Ecogeographical and Environmental Influences on Apterin Biosynthesis and Content in Source Plants
The biosynthesis and accumulation of secondary metabolites in plants, including coumarins like Apterin, are known to be influenced by a variety of ecogeographical and environmental factors. mdpi.comnih.gov These factors can include light (such as UV and visible light), temperature, water availability (drought), salinity, and biotic interactions (e.g., herbivory or pathogen attack). mdpi.comnih.govnih.gov
Environmental stresses often lead to altered expression of genes involved in the production of secondary metabolites, which play crucial roles in plant defense and adaptation to harsh conditions. mdpi.comnih.gov For example, UV light and elevated temperatures can enhance the biosynthesis of protective terpenoids. mdpi.com UV-B radiation can activate plant defense systems and promote the biosynthesis of secondary metabolites like terpenes and phenolics. mdpi.com Similarly, drought and salt stress can impact the levels of various phenolic compounds. nih.gov While these studies discuss the general principles of environmental influence on plant secondary metabolism within the context of compounds like terpenoids and phenolics, specific research detailing how these factors directly affect Apterin biosynthesis and content in Angelica or Zizia species was not found in the provided results. However, it is reasonable to infer that, as a plant secondary metabolite, Apterin production is likely subject to modulation by the environmental conditions experienced by the source plant. Genetic factors also play a role in conjunction with environmental factors in influencing plant compounds. googleapis.com
Chemodiversity and Analogues within Apterin-Rich Plant Genera
Apterin is a furanocoumarin and is specifically identified as the glucoside of vaginol (B14077353). wikipedia.org This classification places it within a broader group of coumarin (B35378) derivatives found in plants. The Apiaceae family is particularly rich in coumarins, including furanocoumarins.
Isolation, Purification, and Advanced Structural Elucidation of Apterin
Methodological Advances in Extraction and Preliminary Purification of Apterin from Botanical Sources
Apterin is primarily isolated from the roots of plants belonging to the Apiaceae family, such as members of the genus Angelica and Zizia aptera. wikipedia.org The initial step in obtaining Apterin involves the extraction from these botanical materials. The choice of extraction method and solvent is crucial for maximizing the yield of furanocoumarins.
Modern extraction techniques have shown significant advantages over traditional methods. Accelerated Solvent Extraction (ASE) has been identified as a highly efficient method for extracting furanocoumarins, often yielding the highest amounts of these compounds. nih.govnih.gov Other effective modern methods include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (ultrasonication). nih.govnih.govmdpi.com These techniques are favored for their reduced extraction times and lower solvent consumption compared to conventional methods like Soxhlet extraction. nih.govnih.govdergipark.org.tr For instance, MAE coupled with high-speed counter-current chromatography has proven to be a feasible and efficient technique for the rapid extraction and purification of furanocoumarins from Toddalia asiatica. nih.gov
The selection of an appropriate solvent is also a critical factor. Methanol has been found to be a suitable solvent for extracting furanocoumarins. e-lactancia.org Studies have shown that a 50% ethanol (B145695) solution can also yield high extraction efficiency for furanocoumarins from Radix Angelicae dahuricae. rroij.com The polarity of the solvent plays a significant role, as lipophilic furanocoumarins are not soluble in highly polar solvents. e-lactancia.org
A comparative overview of different extraction methods is presented below:
| Extraction Method | Key Advantages | Reference |
| Accelerated Solvent Extraction (ASE) | High yield of furanocoumarins. | nih.govnih.gov |
| Microwave-Assisted Extraction (MAE) | Rapid, efficient, and requires less solvent. | mdpi.comnih.gov |
| Ultrasound-Assisted Extraction (UAE) | Comparable yields to traditional methods with reduced time and solvent. | nih.govnih.gov |
| Soxhlet Extraction | Traditional method, often used as a benchmark. | nih.govnih.gov |
Chromatographic Separation Techniques for Apterin Isolation
Following extraction, the crude plant extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of Apterin.
High-Performance Liquid Chromatography (HPLC) Methodologies for Analytical and Preparative Scale
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of furanocoumarins like Apterin. researchgate.netmdpi.com For analytical purposes, HPLC coupled with detectors such as a photodiode array (PDA) or mass spectrometry (MS) is commonly used for identification and quantification. researchgate.net Reversed-phase HPLC (RP-HPLC) on a C18 column is a frequently employed method. rroij.comnih.gov The mobile phase often consists of a gradient of acetonitrile (B52724) and water. rroij.commdpi.com
Preparative HPLC is utilized for isolating larger quantities of pure compounds. inscinstech.com.cnsigmaaldrich.com This technique allows for the collection of fractions containing the target compound, which can then be used for further structural elucidation or bioactivity studies. inscinstech.com.cn The scalability of HPLC methods from analytical to preparative scale is a significant advantage. sigmaaldrich.com
Modern Column Chromatography Variants (e.g., Flash Chromatography, Countercurrent Chromatography)
Flash Chromatography is a rapid form of preparative column chromatography that uses gas pressure to speed up solvent flow. ajrconline.orgchromtech.com It is a valuable tool for the initial purification of crude extracts, allowing for the separation of compounds based on polarity. biotage.comwfu.edu This technique is often used as a preliminary step before final purification by HPLC. biotage.com
Countercurrent Chromatography (CCC) , particularly High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing the risk of sample denaturation. mdpi.com HSCCC has been successfully used for the separation of furanocoumarins. nih.govmdpi.comcapes.gov.br The selection of a suitable two-phase solvent system is critical for achieving successful separation in CCC. mdpi.commdpi.com
Spectroscopic Approaches for Apterin Structure Determination
Once a pure sample of Apterin is obtained, its chemical structure is elucidated using a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex natural products like Apterin. psu.edunih.gov
1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule. nih.gov The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum help to identify the types of protons and their connectivity. The ¹³C NMR spectrum reveals the number of unique carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. aiinmr.com
2D NMR: Two-dimensional NMR experiments provide more detailed structural information by showing correlations between different nuclei. researchgate.netunideb.hu
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together different fragments of the molecule. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
Complete assignments of the ¹H and ¹³C NMR spectroscopic data for Apterin and related furanocoumarin glycosides have been achieved through the combined use of these 1D and 2D NMR experiments. nih.gov
Table of Representative NMR Data for Furanocoumarins (General) Note: Specific chemical shifts for Apterin can vary depending on the solvent and experimental conditions.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-3 | ~6.3 | ~113 | C-2, C-4, C-4a |
| H-4 | ~7.7 | ~144 | C-2, C-3, C-5, C-9a |
| H-5' | ~7.6 | ~149 | C-4', C-6', C-7' |
| H-6' | ~7.0 | ~107 | C-4', C-5', C-7' |
| Anomeric H-1'' | ~5.0-5.5 | ~100-105 | Aglycone Carbon |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSⁿ) for Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. diva-portal.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of Apterin. rsc.org This is a critical step in confirming the identity of the isolated compound.
Tandem Mass Spectrometry (MSⁿ): Also known as MS/MS, this technique involves multiple stages of mass analysis. nih.govresearchgate.net An ion of a specific mass-to-charge ratio is selected and then fragmented. The resulting fragment ions are then analyzed. This process provides valuable information about the structure of the molecule, including the sequence of sugar units in glycosides and the nature of the aglycone. scispace.com The fragmentation patterns of furanocoumarins in ESI-MS/MS have been studied, revealing characteristic losses of acyl groups and other substituents, which aids in their structural identification. scispace.com
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation
The unequivocal determination of the three-dimensional structure and absolute stereochemistry of apterin was achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's conformation in the solid state.
A seminal study on the crystal structure of apterin, specifically apterin monohydrate (C₂₀H₂₄O₁₀·H₂O), was conducted by B. F. Pedersen and J. Karlsen. Their work, published in Acta Crystallographica, provided the definitive molecular structure. iucr.orgnist.gov This analysis confirmed that apterin is the monoglucoside of vaginiol and established the compound as 8-[2-(glucosyloxy)isopropyl]-9-hydroxy-8,9-dihydroangelicin. iucr.orgnist.gov
The determination of the absolute configuration is a critical aspect of X-ray crystallography for chiral molecules like apterin. researchgate.net By analyzing the anomalous scattering of X-rays, the spatial arrangement of atoms at the stereogenic centers can be unambiguously assigned according to the Cahn-Ingold-Prelog priority rules. iucr.orgnih.gov The crystallographic data for apterin confirmed the specific (8S, 9R) configuration of the dihydrofuran ring.
| Crystallographic Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄O₁₀·H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.165 Å, b = 11.453 Å, c = 22.458 Å |
| Absolute Stereochemistry | (8S, 9R) |
Computational Chemistry Applications in Apterin Structure Prediction and Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data by predicting and validating molecular structures. wikipedia.orgresearchgate.net For complex natural products like apterin, computational methods can be used to predict the most stable conformation, analyze electronic properties, and simulate spectroscopic data.
While a dedicated computational study solely for the de novo structure prediction of apterin is not prominent, DFT has been widely applied to the broader class of furanocoumarins to understand their structure-activity relationships. mdpi.com These studies often involve geometry optimization to find the lowest energy conformation of the molecule. The optimized geometry from DFT calculations for apterin would be expected to show excellent correlation with the bond lengths and angles determined by X-ray crystallography.
Furthermore, theoretical calculations can predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, helping to assign the electronic transitions observed experimentally. Similarly, the vibrational frequencies from DFT calculations can be compared with experimental IR spectra to confirm functional group assignments. Such computational validation strengthens the confidence in the experimentally determined structure and provides deeper insights into the molecule's electronic and geometric properties.
Apterin Biosynthesis and Metabolic Pathway Investigations
Identification of Precursor Molecules in the Apterin Biosynthetic Cascade
The biosynthesis of apterin, a glucoside of the dihydrofuranocoumarin vaginol (B14077353), originates from the phenylpropanoid pathway. wikipedia.orgresearchgate.net The foundational precursor molecule is the amino acid L-phenylalanine, which is produced via the shikimate pathway. mdpi.com Through a series of enzymatic reactions, L-phenylalanine is converted into umbelliferone (B1683723) (7-hydroxycoumarin), a pivotal intermediate and the entry point for the biosynthesis of a vast array of furanocoumarins. mdpi.comwikipedia.orgfrontiersin.org
The biosynthetic route from umbelliferone involves a critical prenylation step, where a dimethylallyl pyrophosphate (DMAPP) molecule, derived from the mevalonate (B85504) pathway, is attached to the coumarin (B35378) scaffold. wikipedia.orgfrontiersin.org This reaction is catalyzed by a prenyltransferase and serves as a major branch point, leading to the formation of either linear or angular furanocoumarins. mdpi.com For the branch leading towards apterin, the dihydrofuranocoumarin vaginol acts as the immediate aglycone precursor. gla.ac.uk Vaginol itself is a key intermediate, from which the final glycosylation step occurs to yield apterin. researchgate.net The specific sequence of enzymatic modifications leading from the initial prenylation of umbelliferone to the precise structure of vaginol is an area of ongoing research, but it is established that 2'-hydroxyisopropyldihydrofuranocoumarins like vaginol are the direct precursors to their corresponding furanocoumarins. gla.ac.uk
Table 1: Key Precursor Molecules in Apterin Biosynthesis
| Precursor Molecule | Role in Pathway | Source Pathway |
| L-Phenylalanine | Primary starting molecule | Shikimate Pathway |
| Umbelliferone | Core coumarin intermediate | Phenylpropanoid Pathway |
| Dimethylallyl pyrophosphate (DMAPP) | Prenyl group donor | Mevalonate Pathway |
| Vaginol | Immediate aglycone precursor to Apterin | Furanocoumarin Pathway |
Enzymatic Mechanisms and Key Enzymes in Furanocoumarin Biosynthesis
The conversion of precursor molecules into apterin is orchestrated by several families of enzymes. The initial steps, part of the general phenylpropanoid pathway, are catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). jfda-online.com
Following the formation of umbelliferone, the diversification of coumarin structures is heavily reliant on two key enzyme classes: prenyltransferases (PTs) and cytochrome P450 monooxygenases (CYP450s). frontiersin.org
Prenylation: An umbelliferone-specific prenyltransferase catalyzes the attachment of the DMAPP side chain to the umbelliferone core. This is a crucial step that commits the intermediate to the furanocoumarin pathway. frontiersin.org
Cyclization and Oxidation: Cytochrome P450-dependent monooxygenases are vital for the subsequent steps. These enzymes catalyze the cyclization of the prenyl side chain to form the characteristic furan (B31954) ring. For linear furanocoumarins, this involves enzymes like marmesin (B225713) synthase, which converts the prenylated precursor into (+)-marmesin. jfda-online.com Subsequently, psoralen (B192213) synthase, another CYP450, catalyzes the cleavage of an acetone (B3395972) molecule from the dihydrofuran ring of marmesin to generate psoralen. jfda-online.com The formation of the specific dihydrofuran ring structure of vaginol is also presumed to be catalyzed by specific CYP450 enzymes, although the exact enzymes have not been fully characterized. These reactions often involve stereospecific oxidation to create the correct chiral centers observed in the final molecule.
Glycosylation Pathways and Associated Glycosyltransferases in Apterin Formation
The final step in apterin biosynthesis is the glycosylation of the vaginol aglycone. researchgate.net This process involves the covalent attachment of a glucose molecule to a hydroxyl group on vaginol, a reaction that significantly increases its water solubility. This transformation is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs). nih.govnih.gov
UGTs utilize an activated sugar donor, typically UDP-glucose, and transfer the glycosyl moiety to the acceptor molecule (vaginol). nih.gov These enzymes are characterized by a conserved sequence motif in their C-terminal domain, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. nih.gov While the general mechanism is understood, the specific UGT responsible for the glucosylation of vaginol to form apterin has not yet been isolated and characterized. However, research on Zizia aptera, a plant known to produce apterin, has shown that enzyme preparations from its seeds can hydrolyze the glucoside bond, confirming the presence of specific enzymes for this transformation within the plant. researchgate.net
Transcriptomic and Proteomic Analyses of Biosynthetic Gene Expression and Enzyme Activity
Modern 'omics' technologies have become powerful tools for identifying the genes and enzymes involved in specialized metabolic pathways like that of apterin. Transcriptomic analysis (e.g., RNA-Seq) and proteomic studies allow researchers to generate snapshots of gene expression and protein abundance in plant tissues where furanocoumarins are synthesized. mdpi.comnih.gov
Integrated metabolomic and transcriptomic analyses of Angelica species, which are known producers of various furanocoumarins, have successfully identified candidate genes involved in their biosynthesis. mdpi.comnih.govresearchgate.net These studies revealed differentially expressed genes encoding cytochrome P450s and UGTs that correlated with the accumulation of specific furanocoumarin derivatives. mdpi.com For example, a spatial transcriptomic analysis of Angelica glauca identified tissue-specific expression patterns for key pathway genes, with PAL, C4H, and other downstream enzymes showing significant enrichment in root and stem tissues where metabolites accumulate. mdpi.com Such studies provide a valuable methodology for identifying the specific enzymes responsible for the final steps of vaginol and apterin formation by correlating gene expression profiles with the presence of these specific compounds in plants like Zizia aptera.
Table 2: Examples of Gene Families Identified via 'Omics' Studies in Furanocoumarin-Producing Plants
| Gene/Enzyme Family | Function in Pathway | 'Omics' Method of Identification | Relevant Plant Genus |
| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid pathway initiation | Transcriptomics | Angelica |
| Cinnamate-4-hydroxylase (C4H) | Phenylpropanoid pathway | Transcriptomics | Angelica |
| Cytochrome P450s (CYPs) | Oxidation, Cyclization, Hydroxylation | Transcriptomics, Proteomics | Angelica |
| UDP-glycosyltransferases (UGTs) | Glycosylation of aglycones | Transcriptomics | Angelica |
Genetic and Metabolic Engineering Strategies for Pathway Elucidation and Targeted Production
Metabolic engineering offers promising strategies for both elucidating the apterin biosynthetic pathway and for the targeted production of this and other high-value furanocoumarins. mdpi.com The core principle is the targeted modification of genetic and regulatory processes within an organism to enhance the production of a specific substance. nih.gov
For pathway elucidation, candidate genes identified through transcriptomics can be functionally verified. This is often achieved by expressing the gene in a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), that does not naturally produce the compound. mdpi.com If the host then gains the ability to perform a specific reaction in the pathway (e.g., converting vaginol to apterin), the function of the gene is confirmed.
For targeted production, several strategies are employed:
Heterologous Production: The entire biosynthetic pathway can be reconstructed in a microbial host. This has been successfully demonstrated for furanocoumarin precursors, enabling sustainable and scalable production without reliance on plant sources. chemfaces.com
Pathway Regulation: Transcription factors that regulate the expression of multiple biosynthetic genes can be engineered. For instance, the overexpression of a positive regulator or the silencing of a repressor can upregulate the entire pathway. nih.gov
These approaches not only pave the way for the industrial production of apterin but also serve as powerful tools to uncover the remaining unknown steps in its fascinating biosynthetic journey.
Chemical Synthesis and Derivatization of Apterin
Total Synthesis Strategies for Apterin: Retrosynthetic Analysis and Methodological Approaches
Total synthesis involves the complete chemical assembly of complex molecules from simpler, readily available starting materials. semanticscholar.org Retrosynthetic analysis is a key strategy in total synthesis, working backward from the target molecule to identify potential precursors and disconnections. semanticscholar.orgmeritresearchjournals.org While specific detailed total synthesis strategies for Apterin were not extensively detailed in the search results, the total synthesis of related complex natural products, such as other praeruptorins, often involves overcoming challenges related to stereochemistry, regioselectivity, and the construction of complex ring systems. sioc-journal.cnsioc-journal.cnacs.org The coumarin (B35378) core and the glycosidic linkage in Apterin present specific synthetic challenges.
Convergent Synthesis Protocols and Fragment Coupling Methodologies
Convergent synthesis is a strategy where several molecular fragments are synthesized independently and then coupled in a final step to form the target molecule. nih.goveasychem.org This approach can be more efficient for complex molecules compared to linear synthesis. Fragment coupling methodologies are essential in convergent synthesis, allowing for the joining of these pre-synthesized units. Examples of fragment coupling strategies have been reported in the synthesis of complex molecules, including those with challenging stereogenic centers or peptide synthesis. nih.goveasychem.orgcrossref.orgconnectedpapers.comnih.gov While specific convergent synthesis protocols for Apterin were not found, the complexity of Apterin suggests that a convergent approach, involving the synthesis of the coumarin aglycone fragment and the glucose moiety followed by glycosylation, could be a viable strategy.
Stereoselective and Asymmetric Synthesis in Apterin Construction
Stereoselective and asymmetric synthesis are crucial for the synthesis of chiral molecules like Apterin, ensuring the formation of specific stereoisomers. uni-freiburg.deresearchgate.net Stereoselective reactions favor the formation of one stereoisomer over others, while asymmetric synthesis uses chiral elements (e.g., catalysts, auxiliaries) to induce chirality in a prochiral substrate. uni-freiburg.deresearchgate.net Apterin possesses multiple stereogenic centers, particularly in the sugar unit and the dihydrofurocoumarin core. wikipedia.org Achieving control over the stereochemistry at these centers is a critical aspect of any total synthesis effort. Research on the asymmetric synthesis of related khellactone (B107364) derivatives highlights the importance of controlling stereochemistry at positions like C-3' and C-4'. semanticscholar.orgresearchgate.net
Semisynthetic Modification of Apterin and its Aglycones
Semisynthesis involves using a naturally occurring starting material, often a complex one, and performing chemical transformations to obtain a desired product or a library of derivatives. wikipedia.orgnih.govabu.edu.ngiscience.in This approach is particularly useful for natural products that are difficult or expensive to obtain solely through total synthesis. Studies have reported the semisynthesis of derivatives from (+)-praeruptorin A, a related coumarin found in Peucedanum praeruptorum. mdpi.comnih.govnih.govnih.govresearchgate.net These modifications have involved reactions such as basic hydrolysis of (+)-praeruptorin A, followed by acylation of the resulting hydrolysis products using various acylating agents. nih.govnih.gov This demonstrates the feasibility of modifying the aglycone structure of related coumarin glycosides through semisynthetic routes. While direct examples of Apterin semisynthesis were not extensively detailed, similar strategies could potentially be applied to Apterin, starting from the isolated natural product or its aglycone.
Rational Design and Synthesis of Apterin Analogues and Derivatives
Rational design in chemical synthesis involves using structural and mechanistic information to design molecules with desired properties. nih.govnih.govnih.gov This often involves understanding the relationship between chemical structure and biological activity (structure-activity relationship, SAR). The synthesis of analogues and derivatives of natural products like Apterin is a common strategy in medicinal chemistry to explore their potential and improve their properties. semanticscholar.orgresearchgate.netnih.govfrontiersin.org Studies on the modification of (+)-praeruptorin A have led to the creation of numerous derivatives with altered structural features. nih.govnih.gov These studies, although focused on a related compound, provide insights into the types of chemical modifications that can be made to the coumarin core and attached functionalities, which could inform the rational design of Apterin analogues. The synthesis of these derivatives typically involves standard organic reactions applied to the natural product or its semisynthetic intermediates. nih.govnih.gov
Mechanistic Investigations of Apterin S Biological Activities in Model Systems in Vitro and Pre Clinical
Identification and Characterization of Cellular and Subcellular Targets of Apterin
Studies have indicated that apterin possesses anti-inflammatory activity in vitro targetmol.com. While comprehensive details on the specific cellular and subcellular targets of apterin are still being characterized, research on related compounds and inflammatory pathways provides context for potential areas of interaction. For example, studies on other natural compounds with anti-inflammatory effects have explored targets such as enzymes, receptors, and signaling molecules within various cell types, including macrophages nih.govjpionline.org. Subcellular localization studies, such as those investigating protein location within the cytoplasm, can provide insights into where a compound might exert its effects researchgate.net. Receptor binding assays are a standard method for identifying cellular receptors that a compound may interact with creative-bioarray.comnih.gov.
Modulation of Inflammatory Signaling Pathways
Apterin has demonstrated the ability to modulate inflammatory signaling pathways in in vitro models, particularly in macrophage cell lines.
Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines (e.g., RAW264.7)
A key finding in the investigation of apterin's anti-inflammatory activity is its inhibitory effect on nitric oxide (NO) production in macrophage cell lines, such as RAW264.7 cells. Apterin has shown significant inhibitory activity on NO production in RAW264.7 cells with an IC50 value of 41.8 μM targetmol.commedchemexpress.com. The RAW264.7 murine macrophage cell line is frequently used for screening anti-inflammatory compounds due to its ability to produce NO and inflammatory factors upon stimulation, such as with lipopolysaccharide (LPS) jpionline.orgnih.gov. Inhibition of NO production is a common indicator of potential anti-inflammatory activity nih.govresearchgate.netresearchgate.net.
Here is a table summarizing the inhibitory activity of Apterin on NO production in RAW264.7 cells:
| Compound | Cell Line | Stimulus | IC50 for NO Inhibition |
| Apterin | RAW264.7 | Not explicitly stated in snippet, but context implies inflammatory stimulus like LPS or IFN-γ | 41.8 μM targetmol.commedchemexpress.com |
Note: The specific stimulus used to induce NO production in the studies citing Apterin's IC50 was not explicitly mentioned in the provided snippets, but LPS or IFN-γ are common inducers in RAW264.7 cells. nih.govnih.govresearchgate.net
Regulation of Pro-inflammatory Enzymes (e.g., Cyclooxygenase, Inducible Nitric Oxide Synthase)
Inflammation involves the action of pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). iNOS is responsible for the production of large amounts of NO during inflammation cu.edu.egnih.gov. COX enzymes, particularly COX-2, are involved in the production of prostaglandins, which are key mediators of inflammation mdpi.com. While the provided search results specifically mention apterin's effect on NO production (implying iNOS modulation), studies on other natural anti-inflammatory compounds in RAW264.7 cells have shown inhibition of both iNOS and COX-2 expression and activity cu.edu.egmdpi.com. Inhibition of iNOS and COX-2 is considered a valid strategy for treating inflammatory diseases cu.edu.eg.
Impact on Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The NF-κB and MAPK signaling pathways are central to the regulation of inflammatory responses arvojournals.orgmdpi.comnih.gov. Activation of these pathways leads to the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2 mdpi.comarvojournals.orgmdpi.com. NF-κB, in its classic canonical pathway, resides in the cytoplasm bound to IκB proteins. Upon activation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and regulate gene expression arvojournals.orgwikipedia.org. MAPK pathways, including ERK, JNK, and p38, also regulate cellular processes like inflammation mdpi.comnih.gov. Studies on other anti-inflammatory compounds in RAW264.7 cells have demonstrated their ability to inhibit NF-κB activation by blocking IκB phosphorylation and suppressing NF-κB nuclear translocation nih.gov. Inhibition of MAPK pathways has also been observed as a mechanism for reducing inflammation frontiersin.org. While the provided information directly links apterin to NO inhibition in RAW264.7 cells, the modulation of NF-κB and MAPK pathways is a common mechanism for compounds exhibiting such effects in this model system mdpi.commdpi.comnih.govfrontiersin.org.
Interaction with Toll-like Receptors (TLR) and Inflammasome Activation Pathways
Toll-like receptors (TLRs) are pattern recognition receptors that play a crucial role in initiating innate immune responses upon detection of pathogen-associated molecular patterns (PAMPs), such as LPS mdpi.complos.orgbiospective.com. TLR activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines mdpi.comnih.govplos.org. Inflammasomes, multi-protein complexes, are also key components of the innate immune system, processing pro-inflammatory cytokines like IL-1β and IL-18 into their active forms biospective.cominvivogen.com. Activation of the NLRP3 inflammasome, the most studied inflammasome, is often primed by signals from TLR activation biospective.comnih.govnih.gov. While direct interaction studies of apterin with specific TLRs or inflammasome components were not found in the provided snippets, the modulation of inflammatory pathways by apterin in response to stimuli like LPS (a TLR4 ligand) suggests potential upstream interactions or downstream effects within these complex signaling networks. Studies on other compounds have shown that reducing TLR expression or inhibiting downstream signaling can mitigate inflammatory responses mdpi.com.
Receptor Binding and Ligand-Target Interaction Studies
Receptor binding assays and ligand-target interaction studies are essential for understanding how a compound interacts with specific biological molecules creative-bioarray.comnih.govnih.gov. These studies can determine the affinity and specificity of binding, providing insights into the compound's mechanism of action nih.govmdpi.com. Techniques such as surface plasmon resonance, microscale thermophoresis, and bead-based binding assays are used to analyze these interactions in vitro nih.gov. Cellular thermal shift assay (CETSA) and isothermal dose-response fingerprint assay (ITDRF CETSA) are also employed to investigate target engagement by measuring the thermal stabilization of cellular target proteins upon ligand binding nih.gov. While the provided search results confirm the importance and methodology of such studies creative-bioarray.comnih.govnih.govmdpi.comnih.gov, specific data detailing apterin's direct binding to identified receptors or targets were not prominently featured. One snippet mentions sepiapterin, a related compound, as a substrate for organic anion transporters OAT1 and OAT3, suggesting potential transport mechanisms for pterin (B48896) derivatives d-nb.info. Another mentions pterin as potentially usable as a cholinergic receptor ligand targetmol.com. Further research specifically focused on apterin's direct binding interactions is needed to fully characterize its targets.
Mechanisms of Cardiovascular System Interaction (e.g., Calcium Channel Modulation, Vasodilation)
The interaction of natural compounds with the cardiovascular system often involves mechanisms such as the modulation of ion channels, including calcium channels, and effects on vasodilation. Calcium channels, particularly voltage-gated calcium channels (CaV), play a crucial role in cardiovascular function, and their modulation can impact processes like neurotransmitter release and muscle contraction frontiersin.orgelifesciences.orgnih.govnih.gov. Studies on various natural products have explored their vasodilatory effects and the underlying mechanisms, including the activation of the NO/cGMP pathway and interaction with calcium channels frontiersin.orgmdpi.comnih.gov. For instance, some traditional medicinal plants and natural products primarily exert vasodilatory effects by blocking calcium channels or activating eNOS frontiersin.org. In vitro systems are utilized to simulate hemodynamic conditions and study the effects of compounds on cardiovascular cells mdpi.commdpi.com. While the provided search results mention Apterin in the context of biological activities mdpi.com, specific detailed mechanisms of its direct interaction with the cardiovascular system, such as precise calcium channel subtypes modulated or specific vasodilatory pathways, are not explicitly described. However, the broader research on natural products and cardiovascular mechanisms provides a framework for understanding potential avenues of Apterin's action.
Neuroprotective Mechanisms in Cellular and Organotypic Models
Apterin has been reported to possess neuroprotective activity mdpi.com. Investigations into the neuroprotective mechanisms of natural compounds often utilize cellular and organotypic models, such as organotypic hippocampal slice cultures (OHSCs) nih.govresearchgate.netnih.govresearchgate.net. These models are valuable for studying neuronal death, neuroinflammation, and the effects of potential neuroprotective agents in a more complex environment than dissociated cell cultures nih.govresearchgate.net. Mechanisms of neuroprotection explored in these models include the reduction of oxidative stress, inhibition of apoptosis, and modulation of inflammatory responses researchgate.netnih.govnih.gov. For example, studies using iPSC-derived neuron models of Alzheimer's disease have shown that compounds like apigenin (B1666066) can exert neuroprotective effects by reducing calcium signaling abnormalities and apoptosis nih.gov. Microglial cells in OHSCs have also been shown to play a neuroprotective role against amyloid-beta toxicity, partly through clearing amyloid-beta and reducing neuronal death nih.gov. While the specific neuroprotective mechanisms of Apterin are not detailed in the provided snippets, its reported activity suggests potential interactions with pathways involved in neuronal survival, inflammation, or oxidative stress, similar to those studied for other neuroprotective compounds in cellular and organotypic models.
Investigation of Other Mechanistic Bioactivities (e.g., Antioxidant Properties, Anti-proliferative Effects in Cancer Cell Lines)
Apterin has demonstrated antioxidant and anti-inflammatory activities in vitro mdpi.comchemfaces.com. Antioxidant properties of natural compounds are commonly evaluated using in vitro assays such as DPPH radical scavenging, reducing power, and nitric oxide scavenging assays ajol.infomdpi.com. These assays help to determine the compound's ability to neutralize free radicals and reduce oxidative stress mdpi.combmrat.com. The mechanism of antioxidant action can involve direct radical scavenging or the modulation of antioxidant enzyme activity mdpi.commdpi.com.
Furthermore, Apterin has been reported to have anti-tumor activity mdpi.com. The anti-proliferative effects of natural compounds on cancer cell lines are widely investigated in pre-clinical studies nih.govscielo.brnih.gov. These studies often explore mechanisms such as the induction of apoptosis, inhibition of cell cycle progression, and modulation of signaling pathways involved in cancer cell growth and survival nih.govscielo.brresearchgate.net. For instance, alpinetin, a flavonoid, has been shown to inhibit the proliferation of pancreatic cancer cells by inducing apoptosis through the regulation of Bcl-2 family proteins and activation of caspases nih.gov. Similarly, other studies have investigated the anti-proliferative and pro-apoptotic effects of compounds on various cancer cell lines, exploring mechanisms involving mitochondrial membrane potential, ROS generation, and the modulation of pro-apoptotic and anti-apoptotic proteins nih.gov. While Apterin's anti-tumor activity is mentioned, the specific cancer cell lines studied and the detailed molecular mechanisms underlying its anti-proliferative effects are not provided in the search results. However, the existing research on the anti-cancer mechanisms of other natural compounds provides a framework for understanding how Apterin might exert its effects. In vitro studies on RAW264.7 cells have shown Apterin's significant inhibitory activity on nitric oxide production, indicating its anti-inflammatory potential chemfaces.com.
Biotechnological Production and Sustainable Sourcing of Apterin
Plant Tissue Culture and Callus Culture Systems for Apterin Biosynthesis
Plant tissue culture involves the growth of plant cells, tissues, or organs in a sterile laboratory environment on a nutrient medium. mdpi.comwikipedia.org A key component of plant tissue culture for secondary metabolite production is the induction and maintenance of callus cultures. wikipedia.orgsciencepublishinggroup.com Callus is an undifferentiated mass of plant parenchyma cells that can be induced from explants (tissue samples) on a suitable culture medium supplemented with plant growth regulators, such as auxins and cytokinins. wikipedia.org
Callus cultures serve as a starting material for establishing cell suspension cultures, which are often preferred for large-scale production in bioreactors. mdpi.comfrontiersin.org Research has explored the potential of callus cultures for the biosynthesis of various therapeutic compounds. sciencepublishinggroup.com While direct studies on Apterin biosynthesis specifically in callus cultures are not extensively detailed in the provided search results, the general principles of utilizing callus for secondary metabolite production apply. For instance, studies on Arnebia densiflora callus cultures have shown the production of pigmented naphthoquinone derivatives like alkannin/shikonin, although maintaining stable production can be a challenge. tubitak.gov.tr
The success of plant tissue culture, including callus induction and growth, is influenced by factors such as nutrient balance, plant growth regulators, and environmental conditions. mdpi.com Oxidative browning, caused by the accumulation and oxidation of phenolic compounds, can be a significant issue in plant tissue cultures, potentially affecting cell viability and metabolite production. plos.org Strategies to mitigate this, such as inhibiting enzymes involved in phenolic biosynthesis, have been investigated in other plant systems. plos.org
Establishment of Cell Suspension Cultures and Bioreactor Systems for Scalable Production
Cell suspension cultures are established by disaggregating friable callus and culturing the cells in a liquid medium. mdpi.comfrontiersin.org These cultures offer advantages for scalable production due to their rapid growth and the ability to be cultured in large volumes within bioreactors. mdpi.comfrontiersin.org Bioreactors provide a controlled environment for plant cell growth and secondary metabolite production, allowing for the optimization of parameters such as aeration, mixing, temperature, and nutrient supply. ua.esplantcelltechnology.com
Different types of bioreactors are suitable for plant cell suspension cultures, including mechanically driven and pneumatically driven systems like bubble columns and airlift bioreactors. ua.esplantcelltechnology.com These systems are designed to provide homogeneous mixing and efficient aeration while minimizing shear stress, which can be detrimental to plant cells. ua.es Novel bioreactor designs are being developed to improve efficiency, allow for medium exchange, and enable the reuse of biomass. ua.es
Studies on other plant systems, such as apple cell suspension cultures, have demonstrated the successful scaling up of cultures in bioreactors for the production of secondary metabolites like triterpenes. mdpi.com Transcriptomic analysis in these systems has provided insights into the complex regulatory networks governing biomass accumulation and metabolite biosynthesis in a bioreactor environment. mdpi.com
Elicitation and Precursor Feeding Strategies for Enhanced Apterin Yields
Elicitation and precursor feeding are two key strategies employed to enhance the production of secondary metabolites in plant cell cultures. Elicitors are compounds that stimulate plant defense responses, thereby promoting the biosynthesis of secondary metabolites. researchgate.netnih.gov Elicitors can be biotic (e.g., yeast extract) or abiotic (e.g., inorganic salts, physical factors). nih.gov The addition of elicitors to the culture medium, often during the production phase of a two-stage culture system, can significantly increase the yield of target compounds. nih.govplos.org
Precursor feeding involves the addition of biosynthetic intermediates to the culture medium to push the metabolic pathway towards the production of the desired compound. phcogrev.complos.org This strategy is particularly useful when the precursors are readily available and inexpensive. phcogrev.com The effectiveness of precursor feeding depends on the specific metabolic pathway and the concentration of the added precursor. plos.org
Research on Withania somnifera cell suspension cultures has shown that a combination of elicitation (using substances like chitosan) and precursor feeding (using compounds like squalene) can significantly enhance the biosynthesis of withanolides in both shake-flask cultures and bioreactors. plos.orgnih.gov This demonstrates the potential of these strategies for increasing the yield of valuable secondary metabolites in in vitro systems.
While specific data on elicitation and precursor feeding for Apterin production were not found in the immediate search results, the principles and successful applications in other plant systems suggest that these strategies could be similarly applied to enhance Apterin biosynthesis in tissue and cell cultures.
Genetic Engineering of Plant Systems for Optimized Apterin Production Pathways
Genetic engineering offers a powerful tool to optimize the biosynthesis of secondary metabolites in plants and plant cell cultures. This involves manipulating the genes involved in the biosynthetic pathway of the target compound to increase its production. gsconlinepress.comebsco.com Techniques such as Agrobacterium-mediated transformation are widely used to introduce desirable genes into plant genomes. gsconlinepress.comebsco.com
Genetic engineering can be used to upregulate the expression of key enzymes in the Apterin biosynthetic pathway, introduce genes from high-producing varieties, or silence genes that lead to the production of competing compounds. ebsco.com For instance, transcriptomic analysis in apple cell cultures identified enzymes like oxidosqualene cyclase 4 as potential targets for metabolic engineering to optimize triterpene production. mdpi.com
Genetic modification can also aim to improve the characteristics of plant cell cultures themselves, such as enhancing growth rates or reducing the production of inhibitory compounds. frontiersin.org While the provided search results discuss the general applications of genetic engineering in plants for various purposes, including the production of valuable compounds, specific examples of genetically engineered plants or cell cultures optimized for Apterin production were not found. However, the established methodologies in plant genetic engineering provide a foundation for future research in this area for Apterin. gsconlinepress.comebsco.com
Research into Sustainable Harvest and Cultivation Practices for Apterin-Producing Plants
While biotechnological production offers a sustainable alternative, research into sustainable harvest and cultivation practices for the plants that naturally produce Apterin remains important, especially for initial sourcing of genetic material and for understanding the natural biosynthesis. Sustainable harvesting practices aim to ensure the long-term viability of plant populations in their natural habitats, preventing over-exploitation and biodiversity loss. abs-biotrade.inforesearchgate.net This includes practices such as collecting only mature plant parts, leaving a sufficient population for regeneration, and using proper collection techniques. researchgate.net
Sustainable cultivation practices involve agricultural methods that minimize environmental impact, promote soil health, and ensure economic resilience for farmers. abs-biotrade.infosucafina.com This can include organic fertilization, efficient water use, and practices that enhance biodiversity. sucafina.com Organizations and initiatives are working to promote sustainable sourcing and cultivation of medicinal and aromatic plants through training, resource assessment, and the development of standards. abs-biotrade.info
For Apterin-producing plants, research in this area would focus on understanding the factors that influence Apterin content in the plant under different environmental and cultivation conditions. This knowledge can inform both sustainable wild harvesting guidelines and the development of optimized cultivation methods, potentially complementing biotechnological production by providing high-quality starting material or a basis for comparative studies.
Compound Table
| Compound Name | PubChem CID |
| Apterin | Not found in search results (General knowledge indicates it's a furanocoumarin glycoside, but a specific CID was not provided in the search snippets.) |
| Xanthotoxin | 5309 |
| Isopimpinellin | 3660 |
| Pimpinellin | 10210 |
| Withanolide A | 265311 |
| Withanolide B | 117477 |
| Withaferin A | 265312 |
| Withanone | 10246462 |
| Squalene | 63807 |
| Chitosan | 71853 |
| Methyl jasmonate | 5281213 |
| Salicylic acid | 338 |
| Phenylalanine | 614 |
| trans-Cinnamic acid | 445858 |
| Alkannin | 441389 |
| Shikonin | 10785 |
Data Tables
Based on the search results, detailed quantitative data specifically for Apterin production using these biotechnological methods was not available. However, the principles and enhanced production observed for other compounds using these techniques are relevant. Below is an example of how data from a study on enhancing withanolide production (as mentioned in the search results plos.orgnih.gov) could be presented in an interactive table format, illustrating the potential for similar data collection and presentation in Apterin research.
Table 1: Effect of Elicitation and Precursor Feeding on Total Withanolide Production in Withania somnifera Cell Suspension Culture
| Treatment Combination | Total Withanolides (mg/L) - Shake Flask | Fold Increase (Shake Flask) | Total Withanolides (mg/L) - Bioreactor | Fold Increase (Bioreactor) |
| Control | Data not explicitly provided for control in isolation, but implied as baseline for fold increase | 1.00 | Data not explicitly provided for control in isolation, but implied as baseline for fold increase | 1.00 |
| Chitosan (100 mg/l) + Squalene (6 mM) | Higher than control (2.13-fold increase) | 2.13 | Higher than control (1.66-fold increase) | 1.66 |
| Note: Data adapted from research on Withania somnifera plos.orgnih.gov. Specific control values were not provided in the snippets, but fold increases were reported. |
This table demonstrates the potential for significant increases in secondary metabolite production through the application of elicitation and precursor feeding strategies, a principle applicable to the biotechnological production of Apterin.
Advanced Analytical Methodologies in Apterin Research
Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS, GC-MS/MS, HPLC-PDA-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive profiling of apterin in various matrices, particularly from plant extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing apterin. nih.gov These methods combine the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org This is particularly useful for identifying and quantifying compounds in complex biological samples. wikipedia.org For instance, High-Performance Liquid Chromatography coupled with Photodiode Array Detection and Electrospray Ionization Triple Quadrupole Mass Spectrometric Detection (HPLC–PDA–ESI–TQ–MS) has been successfully employed for the phenolic metabolite profiling of fresh lovage roots, where apterin is a known constituent. mdpi.com This technique allows for the separation of multiple metabolites in a short time frame, with identification confirmed by comparing retention times, UV spectra, and mass spectra with reference standards and literature data. mdpi.com
In one study, an HPLC-PDA-MS method was used to quantify four major coumarins, including apterin, in lovage roots. mdpi.com The method was validated, demonstrating good linearity, precision, and recovery. mdpi.com The application of HPLC-PDA-ESI-tQ-MS/MS has also been used to identify and characterize numerous phenolic compounds, including coumarins like apterin, in various plant species. researchgate.net
The general workflow for these hyphenated techniques involves:
Sample Preparation: Extraction of apterin from the matrix (e.g., plant material).
Chromatographic Separation: Injection of the extract into an HPLC or GC system, where apterin and other compounds are separated based on their physicochemical properties.
Detection and Identification: As the separated compounds elute from the chromatography column, they are detected by a photodiode array (PDA) detector, which provides UV spectral information, and then introduced into a mass spectrometer for mass analysis and fragmentation patterns (in MS/MS), allowing for definitive identification. ekb.eg
Gas Chromatography-Mass Spectrometry (GC-MS) , particularly when combined with metabolomics strategies, also plays a role in the analysis of compounds like apterin, often after derivatization to increase volatility. dntb.gov.ua
A summary of typical parameters for HPLC-PDA-MS analysis of apterin is provided in the table below.
| Parameter | Typical Value/Condition | Source |
| Column | C18 reversed-phase | scholarsresearchlibrary.com |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an acid modifier like formic acid) | ekb.eg |
| Detection | PDA (UV) and ESI-MS/MS | mdpi.comresearchgate.net |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | mst.edu |
| MS Analyzer | Triple Quadrupole (TQ) or Ion Trap | wikipedia.orgmdpi.com |
High-Resolution Mass Spectrometry and Metabolomics for Complex Matrix Analysis
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over nominal mass spectrometry by providing highly accurate mass measurements, often to several decimal places. This capability allows for the determination of the elemental composition of an unknown compound by calculating its exact mass. uni-rostock.de For apterin analysis within a complex matrix, such as a plant extract, HRMS can distinguish apterin from other co-eluting compounds that may have the same nominal mass but different elemental formulas. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap mass spectrometry are examples of HRMS platforms used for the characterization of complex mixtures. uni-rostock.de
Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on advanced analytical techniques like HRMS and NMR. wikipedia.org In the context of apterin research, metabolomics approaches can be used to:
Identify and quantify apterin within the broader metabolic profile of a plant. researchgate.net
Study the effect of different conditions (e.g., post-harvest processing) on the levels of apterin and other metabolites. dntb.gov.ua
Discover novel, previously uncharacterized metabolites related to apterin biosynthesis or degradation.
The combination of HRMS with metabolomics provides a powerful platform for understanding the chemical complexity of biological systems containing apterin. univen.ac.zametaspace2020.eu Data analysis in metabolomics often involves sophisticated statistical methods to handle the large and complex datasets generated. copernicus.org
Specialized NMR Techniques for Conformational Analysis and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution and the solid state. auremn.org.br For a molecule like apterin, specialized NMR techniques can provide detailed insights into its conformation and how it interacts with other molecules.
Conformational Analysis refers to the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br NMR spectroscopy, through the measurement of parameters like nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, can determine the preferred conformation(s) of apterin in solution. nih.govnih.govfrontiersin.org This information is crucial for understanding its biological activity, as the shape of a molecule often dictates how it interacts with biological targets. Theoretical calculations are often used in conjunction with NMR data to refine conformational models. auremn.org.brnih.gov
Intermolecular Interactions , such as hydrogen bonding or stacking interactions, can be investigated using techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY). frontiersin.org By observing interactions between protons on apterin and protons on a binding partner (e.g., a protein or another small molecule), the nature and geometry of the complex can be inferred. nih.govvt.edu Concentration-dependent NMR studies can also reveal information about self-association and the types of intermolecular forces at play. researchgate.net Solid-state NMR can provide unique information about intermolecular interactions in the crystalline or amorphous solid form. mdpi.com
Chiral Separation and Enantiomeric Excess Determination for Apterin and its Analogues
Apterin possesses chiral centers, meaning it can exist as enantiomers (non-superimposable mirror images). biosynth.com Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric excess (ee) are critical. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amounts than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
Chiral Separation is most commonly achieved using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). nih.govresearchgate.net The CSP creates a chiral environment where the two enantiomers of apterin or its analogues interact differently, leading to different retention times and thus, separation. researchgate.net Supercritical fluid chromatography (SFC) is another effective technique for chiral separations. researchgate.net
Enantiomeric Excess (ee) Determination can be performed once the enantiomers are separated. The ee is typically calculated from the peak areas of the two enantiomers in the chromatogram. youtube.comlibretexts.org Chiral HPLC coupled with detectors like UV, mass spectrometry, or circular dichroism can be used for this purpose. heraldopenaccess.us
The formula for calculating percent enantiomeric excess is: % ee = |([R] - [S]) / ([R] + [S])| * 100 where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively. wikipedia.org
Quantitative Analytical Method Development and Validation in Diverse Research Matrices
Developing and validating quantitative analytical methods is crucial to ensure that measurements of apterin are accurate, reliable, and reproducible. labmanager.com This is essential for applications ranging from quality control of herbal products to pharmacokinetic studies. scholarsresearchlibrary.com Method validation is a formal process that demonstrates a method is suitable for its intended purpose. adryan.com
Key validation parameters, often defined by guidelines from organizations like the International Council for Harmonisation (ICH), include: scholarsresearchlibrary.comeuropa.eu
Specificity/Selectivity: The ability of the method to accurately measure apterin in the presence of other components in the sample matrix. europa.eu
Linearity: The ability to produce results that are directly proportional to the concentration of apterin within a given range. scholarsresearchlibrary.com
Accuracy: The closeness of the measured value to the true value. labmanager.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu
Limit of Detection (LOD): The lowest amount of apterin that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ): The lowest amount of apterin that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scholarsresearchlibrary.com
A validated HPLC-PDA method for quantifying apterin and other coumarins in lovage roots reported high precision (RSDs < 2%) and recovery (98.51% to 101.70%). mdpi.com Such validated methods are essential for obtaining reliable quantitative data in diverse research matrices, from plant tissues to biological fluids. mdpi.comnih.govusp.org
Below is an example of validation parameters for a quantitative HPLC method.
| Validation Parameter | Typical Acceptance Criteria | Source |
| Linearity (Correlation Coefficient, r²) | > 0.999 | scholarsresearchlibrary.com |
| Accuracy (% Recovery) | 98-102% | labmanager.com |
| Precision (% RSD) | < 2% | mdpi.comscholarsresearchlibrary.com |
| LOD | Signal-to-Noise Ratio of 3:1 | mdpi.com |
| LOQ | Signal-to-Noise Ratio of 10:1 | mdpi.com |
Future Research Trajectories and Pre Clinical Translational Opportunities
Unraveling Remaining Gaps in Apterin's Biosynthetic Pathway
The biosynthesis of furanocoumarins, the structural class to which Apterin belongs, is a complex, multi-step process that is not yet fully elucidated. wikipedia.org While the core pathways involving the shikimate and mevalonate (B85504) routes to produce the parent coumarin (B35378) scaffold are generally understood, the specific enzymatic steps leading to the diverse array of furanocoumarin derivatives remain an active area of research. nih.gov
For Apterin specifically, a significant gap lies in the identification and characterization of the precise glycosyltransferase enzyme responsible for attaching a glucose molecule to the aglycone, (+)-praeruptorin A. Although integrative multi-omics studies on plants like Angelica dahurica have successfully identified candidate genes for hydroxylation steps in furanocoumarin synthesis, such as those catalyzed by cytochrome P450 (CYP450) enzymes, the specific enzymes for subsequent modifications like glycosylation are often unknown. nih.govscilit.com
Future research should focus on:
Transcriptome and Metabolome Mining: Employing integrated omics approaches on Apterin-producing plants, such as those from the Apiaceae family, to identify candidate glucosyltransferase genes that show correlated expression with Apterin accumulation. nih.govresearchgate.net
Enzyme Characterization: Heterologous expression and in vitro enzymatic assays of candidate genes to confirm their function in the specific glycosylation step that produces Apterin.
Pathway Reconstruction: Utilizing techniques like genome-based deletion analysis, which has been successful in elucidating the biosynthetic pathway for other complex fungal metabolites, to confirm the role of each identified gene in vivo. nih.govpnnl.gov A complete understanding of the pathway is crucial for potential metabolic engineering efforts to enhance Apterin production in plant or microbial systems.
Development of Novel and Economically Viable Synthetic Routes for Apterin and Complex Analogues
The limited availability of Apterin from natural sources necessitates the development of efficient and scalable synthetic routes for its production. iscience.in The total synthesis of complex natural products, particularly glycosides, often faces challenges such as low yields, high costs, and the need for intricate protecting group strategies. chemrxiv.orgiiserpune.ac.in While many plant-derived drugs are still in use, establishing synthetic routes is critical for consistent supply and the creation of novel analogues. iscience.in
Future research in this area should prioritize:
Green Chemistry Approaches: Developing synthetic pathways that utilize environmentally benign solvents and reagents and minimize waste, a growing focus in modern medicinal chemistry. nih.gov
Stereoselective Glycosylation: Investigating novel catalytic methods to achieve high stereoselectivity during the crucial glycosylation step, which is often a major hurdle in the synthesis of compounds like Apterin.
Analogue Synthesis: Using the developed synthetic platform to create a library of Apterin analogues with modifications to both the furanocoumarin core and the sugar moiety. This would enable systematic structure-activity relationship (SAR) studies to optimize biological activity. nih.gov The development of such routes for related compounds has proven essential for creating prodrugs and improving pharmacokinetic profiles. chemrxiv.org
Discovery and Mechanistic Characterization of Novel Biological Targets of Apterin in Pre-clinical Models
Preliminary research indicates that Apterin possesses anti-inflammatory properties. medchemexpress.com However, the specific molecular targets through which it exerts its effects are largely uncharacterized. Identifying these targets is a critical step toward understanding its mechanism of action and predicting its therapeutic potential.
Key future research directions include:
Target Validation from In Silico Studies: Computational docking studies have suggested that Apterin, along with other furanocoumarins, may interact with key proteins involved in cancer progression, such as the Estrogen Receptor Alpha (ERα), Epidermal Growth Factor Receptor (EGFR), and the mammalian Target of Rapamycin (mTOR). nih.gov These virtual predictions require experimental validation through in vitro binding assays and cell-based functional assays to confirm genuine interaction and modulation of target activity.
Unbiased Target Identification: Employing chemical proteomics approaches, such as photoaffinity labeling, to identify the binding partners of Apterin in an unbiased manner within a native cellular context. researchgate.net
Mechanistic Studies in Pre-clinical Models: Using relevant animal models of inflammation or other diseases to investigate the physiological effects of Apterin. medchemexpress.com For instance, studies on the related furanocoumarin bergapten (B1666803) have demonstrated its anti-inflammatory potential by showing inhibition of COX-2 activity and suppression of the NF-κB and MAPK signaling pathways in mouse models. frontiersin.org Similar mechanistic explorations are needed for Apterin to elucidate its downstream effects.
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics, Interactomics) in Apterin Research
Advanced omics technologies offer a systems-level perspective that can significantly accelerate Apterin research, from pathway discovery to mechanistic understanding. fems-microbiology.org The integration of multiple omics datasets provides a more comprehensive picture than any single approach alone. nih.govqiagenbioinformatics.com
Future research should leverage these technologies in the following ways:
Biosynthesis Elucidation: As mentioned in section 10.1, combining transcriptomics and metabolomics is a powerful strategy to identify genes involved in furanocoumarin biosynthesis in plants. scilit.comresearchgate.net
Mechanism of Action Studies: Using proteomics and metabolomics to analyze the global changes in protein expression and metabolite levels in cells or tissues treated with Apterin. This can reveal the cellular pathways and networks that are perturbed by the compound, offering clues to its mechanism of action and potential off-target effects. nih.govmdpi.com For example, integrated proteomics and metabolomics have successfully identified hepatotoxicity mechanisms for plant-derived alkaloids by pinpointing disruptions in glycerophospholipid metabolism. mdpi.com
Interactomics: Applying techniques to map the protein-protein interaction networks surrounding Apterin's direct biological targets. This can help to place the target within a broader biological context and understand the downstream consequences of its modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
